molecular formula C5H5NO3 B102536 N-hydroxyfuran-2-carboxamide CAS No. 17698-14-5

N-hydroxyfuran-2-carboxamide

Cat. No.: B102536
CAS No.: 17698-14-5
M. Wt: 127.1 g/mol
InChI Key: KTHCAJSGBFXFKE-UHFFFAOYSA-N
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Description

N-Hydroxyfuran-2-carboxamide is an organic compound with the molecular formula C5H5NO3. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxyfuran-2-carboxamide can be synthesized from 2-furoic acid. The typical procedure involves the reaction of 2-furoic acid with hydroxylamine hydrochloride in the presence of a base such as 4-methyl-morpholine. The reaction is carried out in solvents like ethyl acetate and acetonitrile under ultrasonication .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yield and purity. The reaction conditions are optimized to maintain the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amides or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-Hydroxyfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-hydroxyfuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological activity. The exact pathways and targets are subjects of ongoing research, but it is known to affect microbial cell walls and inhibit enzyme activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-hydroxyfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHCAJSGBFXFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938879
Record name N-Hydroxyfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17698-14-5
Record name 2-Furohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxyfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furancarbohydroxamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99DV25V7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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